4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorophenol and 3-chloro-4-fluoroaniline.
Coupling Reaction: The key step involves a coupling reaction between 4-bromo-2-fluorophenol and 3-chloro-4-fluoroaniline using a suitable coupling agent like formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-substituted phenols.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced phenols.
Scientific Research Applications
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry:
Biological Studies: Used in various biological assays to study enzyme activities and cellular processes.
Mechanism of Action
The exact mechanism of action of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Shares a similar bromine and fluorine substitution pattern.
3-Chloro-4-fluoroaniline: Contains the same chloro and fluoro substitutions on the phenyl ring.
4-Bromo-2-chlorophenol: Similar structure but lacks the amino group.
Uniqueness
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is unique due to the presence of both bromine and fluorine atoms along with an amino group, which provides distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4-bromo-2-[(3-chloro-4-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIFNJUTUTAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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